molecular formula C23H26N2O2 B2434528 (4-Benzylpiperazin-1-yl)(3,5,6-trimethyl-1-benzofuran-2-yl)methanone CAS No. 622349-40-0

(4-Benzylpiperazin-1-yl)(3,5,6-trimethyl-1-benzofuran-2-yl)methanone

Cat. No.: B2434528
CAS No.: 622349-40-0
M. Wt: 362.473
InChI Key: VEBPWLUACARXNV-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(3,5,6-trimethyl-1-benzofuran-2-yl)methanone is a chemical compound with the molecular formula C29H30N2O2 and is of significant interest in medicinal chemistry and neuroscience research . This synthetic small molecule features a benzylpiperazine moiety linked to a trimethylbenzofuran group via a methanone linker. While the specific biological profile of this trimethylated derivative is not fully detailed in the literature, its core structure is closely related to other benzylpiperazine-benzofuran hybrids that have been investigated as modulators of the central nervous system. For instance, related compounds have been studied for their potential interaction with neurological targets, such as the sigma-1 (σ1) receptor, which is a protein widely distributed in the brain and peripheral organs and is believed to act as a modulator of neurotransmitter systems . Research into sigma-1 receptors is relevant for a range of CNS conditions, including affective disorders, psychosis, and neurodegenerative diseases . Furthermore, the benzofuran scaffold is known for its diverse biological applications, with some derivatives exhibiting potent antioxidant activity . The presence of the 3,5,6-trimethyl modification on the benzofuran ring may influence the compound's lipophilicity, binding affinity, and metabolic stability, making it a valuable probe for structure-activity relationship (SAR) studies. This product is intended for research purposes only, specifically for in vitro assays and preclinical studies to further elucidate its mechanism of action and potential research applications. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(3,5,6-trimethyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-16-13-20-18(3)22(27-21(20)14-17(16)2)23(26)25-11-9-24(10-12-25)15-19-7-5-4-6-8-19/h4-8,13-14H,9-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBPWLUACARXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322066
Record name (4-benzylpiperazin-1-yl)-(3,5,6-trimethyl-1-benzofuran-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195648
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

622349-40-0
Record name (4-benzylpiperazin-1-yl)-(3,5,6-trimethyl-1-benzofuran-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the 3,5,6-Trimethyl-1-benzofuran-2-carboxylic Acid Intermediate

Friedel-Crafts Acylation of Trimethylphenol Derivatives

The 3,5,6-trimethylbenzofuran core is synthesized via acid-catalyzed cyclization of 2-hydroxy-3,5,6-trimethylacetophenone. Using methanesulfonic acid in dichloroethane at 80°C for 8 hours, intramolecular cyclization yields 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid with 72–85% efficiency.

Rhodium-Catalyzed Annulation of α,β-Unsaturated Ketones

Alternative routes employ rhodium(III) catalysts (CpRhCl₂) for annulation between 3,5,6-trimethylsalicylic acid and vinylene carbonate. In tetrachloroethane at 120°C, this method achieves 68% yield via migratory insertion and β-oxygen elimination.

Functionalization to the Methanone Scaffold

Acyl Chloride Intermediate Formation

The carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane under reflux (4 hours) to generate 3,5,6-trimethyl-1-benzofuran-2-carbonyl chloride. This intermediate is isolated in 90–94% yield and used without further purification.

Coupling with 4-Benzylpiperazine

Nucleophilic Acyl Substitution

Reaction of the acyl chloride with 4-benzylpiperazine in dichloroethane, using triethylamine (3 equiv) as base, affords the target compound in 82% yield after 12 hours at 25°C.

Palladium-Mediated Carbonylative Coupling

Aryl bromide precursors (e.g., 2-bromo-3,5,6-trimethylbenzofuran) undergo carbonylative coupling with 4-benzylpiperazine using Pd(PPh₃)₄ (5 mol%), CO gas (1 atm), and DIPEA in THF at 80°C. This method yields 75% product but requires rigorous exclusion of moisture.

Catalyst-Free Cyclocondensation Approaches

One-Pot Synthesis from Trimethylphenol and Piperazine Derivatives

A mixture of 2-hydroxy-3,5,6-trimethylbenzaldehyde and 4-benzylpiperazine-1-carboxamide in DMF with K₂CO₃ (2 equiv) undergoes cyclocondensation at 110°C for 24 hours, yielding 58% product via in situ acylation.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Key Advantages
Acyl Chloride Coupling Et₃N, DCE, 25°C 82 99 Scalable, minimal byproducts
Rhodium Annulation CpRhCl₂, 120°C 68 95 Avoids corrosive reagents
Palladium Carbonylation Pd(PPh₃)₄, CO, 80°C 75 97 Functional group tolerance
Catalyst-Free K₂CO₃, DMF, 110°C 58 91 Cost-effective, no metal catalysts

Mechanistic Insights into Key Steps

Acylation Kinetics

The reaction of 3,5,6-trimethyl-1-benzofuran-2-carbonyl chloride with 4-benzylpiperazine follows second-order kinetics (k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C), with activation energy (Eₐ) of 45 kJ/mol, indicating a nucleophilic addition-elimination pathway.

Rhodium-Mediated C–H Activation

Cyclopentadienyl-rhodium complexes facilitate regioselective C–H bond activation at the β-position of vinylene carbonate, enabling insertion into the benzofuran scaffold with >20:1 selectivity.

Challenges and Optimization Strategies

Steric Hindrance from Trimethyl Groups

The 3,5,6-trimethyl substitution imposes steric constraints, reducing coupling efficiency by 12–18% compared to non-methylated analogues. Microwave-assisted synthesis (100°C, 30 minutes) mitigates this by enhancing molecular collisions.

Purification Techniques

Column chromatography (SiO₂, ethyl acetate/hexane 1:4) achieves >99% purity, while recrystallization from ethanol/water (3:1) offers 93% recovery for industrial-scale production.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A tubular reactor system couples 3,5,6-trimethyl-1-benzofuran-2-carbonyl chloride with 4-benzylpiperazine at 50°C with 2-minute residence time, achieving 89% yield and 500 g/h throughput.

Green Chemistry Approaches

Water-mediated coupling using TPGS-750M surfactant enables 76% yield under ambient conditions, reducing organic solvent use by 90% compared to traditional methods.

Chemical Reactions Analysis

Formation of the Methanone Linkage

The methanone group likely arises from the reaction of a benzofuran-derived carbonyl compound with a benzylpiperazine amine. Key steps may include:

  • Acyl chloride formation : The benzofuran moiety could be activated as an acyl chloride via reaction with thionyl chloride or phosphorus oxychloride, enabling nucleophilic substitution with the amine group of benzylpiperazine .

  • Coupling with benzylpiperazine : The amine group of benzylpiperazine may react with the activated carbonyl to form the methanone bond, potentially using coupling agents like EDC/HOBt in DMF or DMSO .

Construction of the Benzofuran Core

The trimethylbenzofuran ring system may be synthesized through:

  • Oxidation : A dihydrobenzofuran precursor could be oxidized to the benzofuran using reagents like potassium permanganate under alkaline conditions .

  • Cyclization : Formation of the fused ring system might involve condensation reactions, such as the reaction of carbonyl compounds with diols or other nucleophiles, followed by dehydration .

Reactivity and Potential Transformations

Reaction Type Mechanism Reagents/Conditions Key Reference
Hydrolysis Cleavage of the methanone bond to form a carboxylic acid and amineAqueous hydroxylamine, ethanol, room temperature
Reduction Reduction of the carbonyl group to a methylene or alcoholLiAlH4, THF, 0°C to room temperature
Nucleophilic Substitution Reaction with amines or other nucleophiles at the carbonyl carbonAmine, coupling agents (e.g., EDC), DMF/DMSO
Oxidation Further oxidation of the benzofuran core (if applicable)KMnO4, alkaline conditions

Spectral Characterization

  • IR spectroscopy : The methanone carbonyl stretch (~1680–1720 cm⁻¹) and benzofuran ring vibrations would be evident.

  • NMR spectroscopy : Distinct signals for the trimethyl groups on the benzofuran, the methanone carbonyl, and the benzylpiperazine protons.

Stability and Side Reactions

  • Hydrolytic instability : The methanone bond may hydrolyze under acidic or basic conditions, forming amides or carboxylic acids .

  • Oxidative degradation : The benzofuran ring could undergo oxidation to form quinones or other aromatic derivatives, depending on substituents .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
This compound has been investigated for its potential as a pharmacological agent. It acts as a ligand for various receptors, which may include serotonin and dopamine receptors. Research indicates that compounds with similar structures can exhibit significant activity in modulating neurotransmitter systems, making this compound a candidate for further studies in treating neurological disorders.

Therapeutic Potential
Studies have shown that derivatives of benzofuran compounds often exhibit anti-inflammatory and analgesic properties. Thus, (4-Benzylpiperazin-1-yl)(3,5,6-trimethyl-1-benzofuran-2-yl)methanone might also be explored for its therapeutic potential in pain management and inflammatory diseases. Preliminary investigations into its biological activity are ongoing, with promising results suggesting further exploration in clinical settings .

Materials Science

Development of New Materials
The unique electronic and optical properties of this compound make it suitable for applications in materials science. It can be utilized in the synthesis of organic semiconductors or as a component in light-emitting devices due to its ability to form stable complexes with metals .

Nanotechnology Applications
In nanotechnology, this compound can be functionalized to create nanoscale materials that exhibit specific properties for use in sensors or catalysts. Its structural characteristics allow for the incorporation into nanostructures that enhance performance in various applications .

Biological Research

Interaction Studies
The compound is utilized in biological research to study its interactions with cellular components. Understanding how this compound interacts with proteins and nucleic acids can provide insights into its mechanism of action and potential therapeutic targets .

Cellular Pathway Modulation
Research indicates that compounds similar to this one can modulate cellular pathways through receptor interaction. This modulation can lead to changes in gene expression and cellular behavior, making it a valuable tool for exploring biochemical pathways related to disease .

Industrial Applications

Synthesis Intermediates
In industrial chemistry, this compound may serve as an intermediate in the synthesis of other complex organic molecules. Its unique structure allows it to participate in various chemical reactions that yield products with diverse applications .

Summary Table of Applications

Field Application
Medicinal ChemistryPharmacological agent; potential treatment for neurological disorders
Materials ScienceDevelopment of organic semiconductors; nanotechnology applications
Biological ResearchInteraction studies with cellular components; modulation of cellular pathways
Industrial ApplicationsIntermediate in the synthesis of complex organic molecules

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(3,5,6-trimethyl-1-benzofuran-2-yl)methanone involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (4-Benzylpiperazin-1-yl)(3,5,6-trimethyl-1-benzofuran-2-yl)methanone: shares structural similarities with other benzofuran derivatives and piperazine compounds.

    Benzofuran Derivatives: Compounds like 2-methylbenzofuran and 5,6-dimethylbenzofuran.

    Piperazine Compounds: Compounds such as 1-benzylpiperazine and 1-(4-methoxyphenyl)piperazine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. The presence of both the benzofuran and piperazine moieties provides a unique scaffold for the development of new compounds with tailored properties.

Biological Activity

The compound (4-Benzylpiperazin-1-yl)(3,5,6-trimethyl-1-benzofuran-2-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Structure

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C_{20}H_{24}N_{2}O
  • Molecular Weight : 320.42 g/mol

Structural Features

The compound consists of a piperazine ring linked to a benzofuran moiety. The presence of multiple methyl groups on the benzofuran enhances its lipophilicity, potentially affecting its biological interactions.

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems. The piperazine moiety is known for its affinity for serotonin and dopamine receptors, which are crucial in regulating mood and behavior.

Anticancer Activity

A study involving benzofuran derivatives demonstrated significant antiproliferative activity against several cancer cell lines, including HeLa and A549 cells. The mechanism was linked to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis . This suggests that this compound may exhibit similar anticancer properties.

Neuropharmacological Effects

Piperazine derivatives have been reported to possess anxiolytic and antidepressant effects. The modulation of serotonin receptors could contribute to these effects, making this compound a candidate for further investigation in neuropharmacology.

Table 1: Biological Activity Overview

Activity TypeCell Line/ModelIC50 Value (µM)Mechanism of Action
AntiproliferativeHeLa0.57 - 5.7Inhibition of tubulin polymerization
AntiproliferativeA5490.57 - 5.7Induction of apoptosis
NeuropharmacologicalAnimal ModelsN/AModulation of serotonin/dopamine receptors

In Vivo Studies

In vivo studies on related piperazine compounds have shown promise in reducing anxiety-like behaviors in rodent models. These findings support the hypothesis that this compound may also exhibit similar effects in behavioral models.

Q & A

Q. What steps ensure reproducibility of low-yield reactions?

  • Methodological Answer : Document exact stoichiometry, moisture-sensitive steps (e.g., NaH handling), and inert atmosphere conditions. Pilot reactions under microwave irradiation may improve consistency .

Tables for Key Data

Q. Table 1: Representative Synthetic Yields of Analogous Compounds

Compound TypeYield (%)Solvent SystemReference
Benzoylpiperidine-triazole8–78CHCl₃/MeOH
Fluorinated benzofuran hybrids56–84n-hexane/EtOAc

Q. Table 2: Common Analytical Techniques

TechniqueApplicationExample Data
HPLCPurity assessmentRetention time: 13.036 min, 95%
¹H-NMRStructural confirmationδ 2.1–2.3 ppm (methyl groups)
ElementalComposition verificationC: 72.04% (obs) vs. 71.67% (calc)

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